molecular formula C4H9BrO4 B14175429 Bromoacetic acid--ethane-1,2-diol (1/1) CAS No. 4070-51-3

Bromoacetic acid--ethane-1,2-diol (1/1)

Cat. No.: B14175429
CAS No.: 4070-51-3
M. Wt: 201.02 g/mol
InChI Key: ZOEZCLXSVVWRPH-UHFFFAOYSA-N
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Description

Bromoacetic acid–ethane-1,2-diol (1/1) is a chemical compound that combines bromoacetic acid and ethane-1,2-diol in a 1:1 ratio. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetic acid can be synthesized through the bromination of acetic acid, typically using the Hell–Volhard–Zelinsky reaction. This involves the reaction of acetic acid with bromine in the presence of phosphorus tribromide . Ethane-1,2-diol is produced industrially from ethylene via ethylene oxide, which reacts with water to form ethane-1,2-diol .

Industrial Production Methods

The industrial production of bromoacetic acid involves the bromination of acetic acid on a large scale, often using continuous flow reactors to ensure efficient and safe production. Ethane-1,2-diol is produced in large quantities through the hydration of ethylene oxide, which is derived from ethylene .

Chemical Reactions Analysis

Types of Reactions

Bromoacetic acid–ethane-1,2-diol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bromoacetic acid–ethane-1,2-diol (1/1) has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoacetic acid–ethane-1,2-diol (1/1) involves the alkylation of nucleophilic sites in molecules. Bromoacetic acid acts as an alkylating agent, transferring its bromoacetyl group to nucleophiles such as amines, thiols, and hydroxyl groups. This reaction can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid–ethane-1,2-diol (1/1): Similar in structure but with a chlorine atom instead of bromine.

    Fluoroacetic acid–ethane-1,2-diol (1/1): Contains a fluorine atom instead of bromine.

    Iodoacetic acid–ethane-1,2-diol (1/1): Contains an iodine atom instead of bromine

Uniqueness

Bromoacetic acid–ethane-1,2-diol (1/1) is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom makes the compound a stronger alkylating agent than its chloro and fluoro analogs, while being less reactive than the iodo analog .

Properties

CAS No.

4070-51-3

Molecular Formula

C4H9BrO4

Molecular Weight

201.02 g/mol

IUPAC Name

2-bromoacetic acid;ethane-1,2-diol

InChI

InChI=1S/C2H3BrO2.C2H6O2/c3-1-2(4)5;3-1-2-4/h1H2,(H,4,5);3-4H,1-2H2

InChI Key

ZOEZCLXSVVWRPH-UHFFFAOYSA-N

Canonical SMILES

C(CO)O.C(C(=O)O)Br

Origin of Product

United States

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